molecular formula C24H25NO4S2 B5909431 (5E)-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 6526-89-2

(5E)-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B5909431
CAS No.: 6526-89-2
M. Wt: 455.6 g/mol
InChI Key: GYQDPQSVNRVEHB-CJLVFECKSA-N
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Description

The compound (5E)-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This specific compound is characterized by its unique structure, which includes a thiazolidinone core, a benzylidene group, and various ether and alkyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable aldehyde with a thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate. The intermediate is then cyclized using a base to form the thiazolidinone ring.

    Introduction of the Benzylidene Group: The thiazolidinone core is then reacted with an appropriate benzaldehyde derivative under basic conditions to introduce the benzylidene group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like sodium borohydride can convert the benzylidene group to a benzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.

    Substitution: Alkyl halides, phenols, and other nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted thiazolidinones.

Scientific Research Applications

(5E)-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of (5E)-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of specific enzymes, modulate receptor functions, and interfere with cellular signaling pathways. For example, its anticancer activity may be attributed to the inhibition of cell proliferation and induction of apoptosis through the modulation of key signaling molecules.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-{3-ethoxy-4-[2-(4-chlorophenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-5-{3-ethoxy-4-[2-(4-fluorophenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one
  • (5E)-5-{3-ethoxy-4-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5E)-5-{3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one lies in its specific substituents, which confer distinct chemical and biological properties

Properties

IUPAC Name

(5E)-5-[[3-ethoxy-4-[2-(4-methylphenoxy)ethoxy]phenyl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4S2/c1-4-12-25-23(26)22(31-24(25)30)16-18-8-11-20(21(15-18)27-5-2)29-14-13-28-19-9-6-17(3)7-10-19/h4,6-11,15-16H,1,5,12-14H2,2-3H3/b22-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYQDPQSVNRVEHB-CJLVFECKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)CC=C)OCCOC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C/2\C(=O)N(C(=S)S2)CC=C)OCCOC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40417658
Record name AC1NRYR7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6526-89-2
Record name AC1NRYR7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40417658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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